2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile
CAS No.: 1396863-58-3
Cat. No.: VC4303307
Molecular Formula: C16H12N4O2
Molecular Weight: 292.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396863-58-3 |
|---|---|
| Molecular Formula | C16H12N4O2 |
| Molecular Weight | 292.298 |
| IUPAC Name | 2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]benzonitrile |
| Standard InChI | InChI=1S/C16H12N4O2/c1-11-18-16(22-19-11)14-6-7-15(21)20(10-14)9-13-5-3-2-4-12(13)8-17/h2-7,10H,9H2,1H3 |
| Standard InChI Key | XFHVKMSMSRSNKE-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C#N |
Introduction
The compound 2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile is a heterocyclic organic molecule containing key functional groups such as a 1,2,4-oxadiazole ring, a pyridone moiety, and a benzonitrile unit. Compounds with similar structures are often studied for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed analysis of its synthesis, structural features, and potential applications.
Structural Features
The molecular structure of this compound includes:
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Oxadiazole Ring: The 1,2,4-oxadiazole moiety is known for its bioisosteric properties and is often used in drug design to mimic amide or ester functionalities.
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Pyridone Core: The pyridone ring contributes to hydrogen bonding potential and enhances the compound's solubility and interaction with biological targets.
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Benzonitrile Group: The benzonitrile group provides additional electronic properties that may influence binding affinity in biological systems.
Synthesis
The synthesis of compounds with a similar framework typically involves:
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Formation of the Oxadiazole Ring: This is achieved via cyclization reactions using hydrazides and carboxylic acids or their derivatives.
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Pyridone Derivatization: The pyridone core can be synthesized through condensation reactions involving β-ketoesters or β-diketones.
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Coupling with Benzonitrile: The final step involves linking the oxadiazole-pyridone scaffold to the benzonitrile group through alkylation or acylation reactions.
Biological Activity
Compounds containing oxadiazole and pyridone rings exhibit diverse biological activities:
Anticancer Potential
Oxadiazole-containing molecules are often evaluated for anticancer activity due to their ability to inhibit enzymes like dihydrofolate reductase (DHFR) or interact with DNA. Structural analogs have shown IC₅₀ values as low as 4–6 µM against cancer cell lines such as HCT116 (human colorectal carcinoma) .
Anti-inflammatory Activity
The pyridone moiety plays a role in modulating inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Related compounds have shown promising results in reducing inflammation in vitro and in vivo .
Analytical Characterization
The characterization of such compounds typically involves:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide insights into the chemical environment of the functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands (e.g., nitrile stretching at ~2220 cm).
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Elemental Analysis: Verifies the molecular formula by comparing calculated and experimental percentages of carbon, hydrogen, nitrogen, etc.
Comparative Data Table
Potential Applications
The compound's structure suggests potential applications in:
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Drug Development: As a lead compound for antimicrobial or anticancer agents.
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Material Science: Due to its heterocyclic framework, it could be explored for optoelectronic materials.
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Agriculture: As a fungicide or pesticide given its structural similarity to known bioactive molecules.
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